Product packaging for 2-(3-chlorophenyl)-1H-pyrimidin-6-one(Cat. No.:CAS No. 106690-56-6)

2-(3-chlorophenyl)-1H-pyrimidin-6-one

Cat. No.: B13446546
CAS No.: 106690-56-6
M. Wt: 206.63 g/mol
InChI Key: HLVWCXURJXWXMZ-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-1H-pyrimidin-6-one (C10H7ClN2O) is a pyrimidinone-based chemical scaffold of significant interest in medicinal chemistry and drug discovery research . The compound features a chlorophenyl substitution, a moiety commonly utilized in pharmaceutical development to fine-tune the physicochemical properties of drug candidates, including metabolic stability and binding affinity . The pyrimidinone core is a privileged structure in the design of kinase inhibitors and can serve as a key synthetic intermediate for constructing more complex heterocyclic systems relevant to biological screening . Researchers employ this compound as a building block for the development of potential therapeutic agents. Its structural framework is similar to that found in molecules investigated for their inhibitory activity against various biological targets, such as cyclophilins and nitric oxide synthases . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7ClN2O B13446546 2-(3-chlorophenyl)-1H-pyrimidin-6-one CAS No. 106690-56-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106690-56-6

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

2-(3-chlorophenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C10H7ClN2O/c11-8-3-1-2-7(6-8)10-12-5-4-9(14)13-10/h1-6H,(H,12,13,14)

InChI Key

HLVWCXURJXWXMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC=CC(=O)N2

Origin of Product

United States

Structural Elucidation Methodologies of 2 3 Chlorophenyl 1h Pyrimidin 6 One and Its Derivatives

Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular skeleton of pyrimidinone derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum gives information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-(3-chlorophenyl)-1H-pyrimidin-6-one, characteristic signals are expected for the pyrimidinone ring protons, the aromatic protons of the chlorophenyl ring, and the N-H proton. For instance, the N-H proton of the pyrimidinone ring typically appears as a broad singlet at a downfield chemical shift, often above δ 10.0 ppm, due to its acidic nature. orientjchem.org The protons on the pyrimidinone ring itself would have distinct chemical shifts, while the aromatic protons of the 3-chlorophenyl group would appear in the range of δ 7.0-8.5 ppm, with splitting patterns determined by their substitution. orientjchem.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Key signals for pyrimidinone derivatives include the carbonyl carbon (C=O), which is typically observed in the highly deshielded region of δ 155-170 ppm. orientjchem.org The carbons of the aromatic chlorophenyl ring appear in the δ 118-135 ppm range, with the carbon atom directly bonded to the chlorine atom showing a characteristic chemical shift. orientjchem.org Carbons within the pyrimidinone ring also have distinct signals that confirm the heterocyclic structure.

The following table summarizes typical NMR spectral data for related pyrimidinone derivatives based on published research.

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)Reference
¹HPyrimidinone N-H10.0 - 11.3 orientjchem.orgnih.gov
¹HAromatic C-H (Ar-H)7.0 - 8.2 orientjchem.org
¹HPyrimidine (B1678525) C-H5.5 - 7.6 semanticscholar.org
¹³CCarbonyl (C=O)155 - 170 orientjchem.org
¹³CPyrimidine C=N~140 orientjchem.org
¹³CAromatic Carbons118 - 135 orientjchem.org
¹³CAromatic C-Cl~125 orientjchem.org

Infrared (IR) spectroscopy is a valuable method for identifying the functional groups present in a molecule. vandanapublications.com For pyrimidine derivatives, IR spectra provide clear evidence for the core structural motifs. vandanapublications.com In this compound, the most prominent absorption bands are associated with the N-H and C=O stretching vibrations. The N-H group typically exhibits a stretching band in the region of 3100-3400 cm⁻¹. orientjchem.orgnih.gov The carbonyl group (C=O) of the pyrimidinone ring gives rise to a strong, sharp absorption band around 1650-1725 cm⁻¹. orientjchem.org Other important vibrations include the C=N stretching of the pyrimidine ring, usually found near 1600-1615 cm⁻¹, and the C-Cl stretching of the chlorophenyl group. orientjchem.org

The table below details the characteristic IR absorption frequencies for the key functional groups in pyrimidinone derivatives.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
N-HStretching3100 - 3400 orientjchem.orgnih.gov
C=O (Amide)Stretching1650 - 1725 orientjchem.org
C=NStretching1600 - 1615 orientjchem.org
C=C (Aromatic)Stretching1450 - 1600 orientjchem.org

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. In the electron ionization (EI-MS) of this compound, the molecular ion peak (M⁺) would be observed. A key feature of this peak would be the presence of an M+2 peak with an intensity approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). orientjchem.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the precise elemental formula of the molecule, confirming its composition.

The fragmentation patterns observed in the mass spectrum provide further structural evidence. Common fragmentation of pyrimidinone derivatives involves the cleavage of the heterocyclic ring and the loss of small molecules like CO. sapub.orgresearchgate.net The 3-chlorophenyl group can also fragment, leading to characteristic ions.

Key expected fragments in the mass spectrum of this compound are summarized below.

m/z ValueProposed FragmentSignificance
222/224[C₁₀H₇ClN₂O]⁺ (Molecular Ion)Confirms molecular weight and presence of one chlorine atom.
111/113[C₆H₄Cl]⁺ (Chlorophenyl cation)Indicates fragmentation of the bond between the phenyl and pyrimidinone rings.
194/196[M - CO]⁺Represents the common loss of a carbonyl group from the pyrimidinone ring.

Chromatographic Purity and Separation Techniques (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for analyzing pyrimidine derivatives. researchgate.net This technique typically employs a nonpolar stationary phase, such as a C8 or C18 silica (B1680970) gel column, and a polar mobile phase, often a mixture of water or a buffer with acetonitrile (B52724) or methanol. researchgate.net The purity of the compound is determined by integrating the peak area of the analyte and comparing it to the total area of all observed peaks, often using a UV detector set at a wavelength where the compound has maximum absorbance. rjptonline.org

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives, GC-MS can be an effective tool. nih.gov In this method, the sample is vaporized and separated on a gas chromatography column before being detected by a mass spectrometer. This provides both retention time data for purity assessment and mass spectral data for structural confirmation of the analyte and any impurities. nih.gov

Computational Chemistry and Theoretical Investigations of 2 3 Chlorophenyl 1h Pyrimidin 6 One

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and properties of a molecule. jchemrev.comijcce.ac.ir DFT methods are widely used due to their balance of computational cost and accuracy in predicting molecular properties. jchemrev.com For a molecule such as 2-(3-chlorophenyl)-1H-pyrimidin-6-one, DFT calculations can reveal its most stable conformation, electronic distribution, and inherent reactivity.

Molecular Structure and Geometry Optimization

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. Using a DFT method, such as the B3LYP functional, combined with a suitable basis set like 6-311G(d,p), would allow for the calculation of the molecule's lowest energy conformation. wjarr.comnih.govresearchgate.net This process systematically adjusts the bond lengths, bond angles, and dihedral angles of this compound to find the arrangement with the minimum potential energy.

The optimization would confirm the planarity of the pyrimidinone ring and determine the relative orientation of the 3-chlorophenyl ring with respect to the pyrimidinone core. The results of a geometry optimization are typically presented in a table of structural parameters.

Illustrative Data Table: Predicted Geometrical Parameters This table illustrates the type of data that would be generated from a DFT/B3LYP geometry optimization. The values are hypothetical.

ParameterBond/AngleCalculated Value
Bond Length (Å)N1-C61.38
Bond Length (Å)C6=O71.24
Bond Length (Å)C2-C(phenyl)1.48
Bond Angle (°)C5-C6-N1122.5
Dihedral Angle (°)N1-C2-C(phenyl)-C(phenyl)25.0

Electronic Properties and Frontier Molecular Orbitals (HOMO-LUMO analysis)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic behavior and reactivity of a molecule. ucsb.edu The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. ucsb.edu The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, dictate how the molecule interacts with other species. malayajournal.org

For this compound, DFT calculations would determine the energies of these orbitals (EHOMO and ELUMO). The distribution of these orbitals across the molecule would also be visualized. Typically, the HOMO might be localized on the electron-rich pyrimidinone ring, while the LUMO could be distributed across both the pyrimidinone and the chlorophenyl rings. acadpubl.euresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more polarizable and reactive. wuxiapptec.comrsc.org

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. uni-muenchen.dedeeporigin.com The MEP map would illustrate the electrophilic and nucleophilic regions of this compound. acadpubl.eu Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, such as around the oxygen and nitrogen atoms, while regions of positive potential (blue) are susceptible to nucleophilic attack. researchgate.netlibretexts.orglibretexts.org

Chemical Reactivity Descriptors

From the calculated HOMO and LUMO energies, several global chemical reactivity descriptors can be derived to quantify the molecule's reactivity. irjweb.comajchem-a.com These descriptors, based on conceptual DFT, provide a quantitative measure of various aspects of chemical behavior. researchgate.net

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO. ajchem-a.com

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO. ajchem-a.com

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2. researchgate.netnih.gov

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. researchgate.netnih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the molecule's electron cloud can be polarized. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. Calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). researchgate.netnih.gov

These calculated values would provide a comprehensive profile of the chemical reactivity of this compound.

Illustrative Data Table: Chemical Reactivity Descriptors This table shows representative descriptors that would be calculated from HOMO and LUMO energies. The values are hypothetical.

DescriptorSymbolFormulaCalculated Value (eV)
HOMO EnergyEHOMO--6.50
LUMO EnergyELUMO--1.50
Energy GapΔEELUMO - EHOMO5.00
Chemical Hardnessη(I - A) / 22.50
Electronegativityχ(I + A) / 24.00
Electrophilicity Indexωμ² / (2η)3.20

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. nih.govwikipedia.org This method is essential in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.govigi-global.com Given that many pyrimidine (B1678525) derivatives exhibit inhibitory activity against protein kinases, a likely target class for this molecule would be a kinase active site. nih.govsbmu.ac.irinformahealthcare.combohrium.comingentaconnect.com

Simulation of Binding Interactions with Biological Macromolecules

The docking process involves two main components: a search algorithm and a scoring function. nih.gov The search algorithm generates a multitude of possible orientations and conformations of the ligand within the protein's binding site. The scoring function then evaluates each of these poses, estimating the binding affinity. wikipedia.org

A typical molecular docking simulation for this compound would involve:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of a target protein (e.g., a specific kinase) from a database like the Protein Data Bank (PDB). The ligand's 3D structure would be taken from the geometry optimization step.

Defining the Binding Site: Identifying the active site or binding pocket on the protein.

Docking Simulation: Running the docking software (e.g., AutoDock, Glide) to place the ligand into the binding site in various orientations. wikipedia.org

Analysis of Binding Poses: The results would be a set of predicted binding modes, ranked by their docking scores. The analysis would focus on the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein. For instance, the pyrimidinone core could form key hydrogen bonds with backbone atoms in the hinge region of a kinase, a common binding pattern for kinase inhibitors.

Energetic Analysis of Predicted Binding Modes

While docking scores provide a rapid estimation of binding affinity, more rigorous methods are often employed to refine these predictions. rsc.orgnih.gov Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy of the protein-ligand complex. nih.govtandfonline.com

These methods typically involve running a molecular dynamics (MD) simulation on the docked complex to sample a range of conformations in a simulated aqueous environment. core.ac.uk The binding free energy (ΔGbind) is then calculated by summing various energy components:

ΔGbind = ΔEMM + ΔGsol - TΔS

Where:

ΔEMM represents the change in molecular mechanics energy (van der Waals and electrostatic interactions).

ΔGsol is the change in solvation free energy.

-TΔS is the change in conformational entropy upon binding. acs.orgrsc.org

A more negative ΔGbind value indicates a stronger and more stable binding interaction. biorxiv.org This energetic analysis helps to validate the docking poses and provides a more accurate ranking of potential inhibitors. acs.orgacs.org

Illustrative Data Table: Binding Energy Components This table shows a hypothetical breakdown of binding free energy calculated using the MM/PBSA method. The values are for illustrative purposes.

Energy ComponentCalculated Value (kcal/mol)
Van der Waals Energy (ΔEvdW)-35.5
Electrostatic Energy (ΔEelec)-18.0
Polar Solvation Energy (ΔGpolar)+30.5
Nonpolar Solvation Energy (ΔGnonpolar)-4.5
Binding Free Energy (ΔGbind)-27.5

Molecular Dynamics Simulations to Explore Conformational Space

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational landscape of a molecule, revealing its flexibility, stable conformations, and the energetic barriers between them.

For compounds structurally related to this compound, MD simulations have been pivotal in understanding their dynamic behavior, particularly when interacting with biological targets. For instance, simulations performed on analogous 4,6-substituted-1,3,5-triazin-2(1H)-ones, which also feature a 3-chlorophenyl substituent, have been used to validate docking poses and analyze the stability of the ligand-protein complex over time. nih.gov These simulations can highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity.

In the context of exploring the conformational space of this compound, an MD simulation would typically involve placing the molecule in a simulated physiological environment (e.g., a box of water molecules with ions). The simulation would track the trajectory of each atom, revealing the rotational freedom around the single bond connecting the pyrimidinone and the 3-chlorophenyl rings. This analysis helps identify the most probable and lowest-energy conformations that the molecule adopts in solution, which is essential for understanding how it might fit into a protein's binding site. Studies on similar heterocyclic scaffolds, such as pyrimidinones (B12756618) investigated as PIM-1 kinase inhibitors, have utilized MD simulations to confirm the stability of the compound within the enzyme's active site and to understand the dynamic nature of the binding interactions. nih.gov

Table 1: Key Parameters in Molecular Dynamics Simulations for Conformational Analysis

ParameterDescriptionRelevance
Force Field A set of empirical energy functions used to calculate the potential energy of the system.Determines the accuracy of the atomic interactions and resulting molecular conformations.
Solvent Model Explicit or implicit representation of the solvent (e.g., water) surrounding the molecule.Simulates the physiological environment and its effect on the molecule's conformation.
Simulation Time The duration of the simulation, typically ranging from nanoseconds to microseconds.Longer simulations allow for the exploration of a wider range of conformational space and rare events.
Temperature & Pressure Controlled parameters to mimic physiological conditions (e.g., 310 K, 1 bar).Ensures the simulation reflects the molecule's behavior under biologically relevant conditions.
Analysis Metrics Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration.Quantify the stability of the molecule's conformation and the flexibility of specific regions.

In Silico Evaluation of Potential Biological Interactions

In silico methods are crucial for predicting and evaluating the interactions between a small molecule like this compound and potential biological targets. These techniques, including molecular docking and pharmacophore modeling, help to identify likely protein partners and elucidate the molecular basis for the observed biological activity.

Research on structurally similar compounds provides a strong basis for hypothesizing the potential targets of this compound. For example, a class of 4,6-substituted-1,3,5-triazin-2(1H)-ones, including a derivative with a 3-chlorophenyl substituent, has been investigated as inhibitors of human DNA topoisomerase IIα. nih.gov In silico studies, combining molecular simulations and dynamic pharmacophores, revealed that the triazinone scaffold mimics the adenine (B156593) of ATP, interacting with key residues like Asn120 in the ATP binding site. nih.gov The 3-chlorophenyl group was shown to bind within a hydrophobic pocket, contributing significantly to the binding affinity. nih.gov

Furthermore, the broader pyrimidine and pyrimidinone scaffolds are frequently explored as kinase inhibitors. nih.govnih.gov In silico studies on S-amide tetrahydropyrimidinone derivatives identified them as potent inhibitors of PIM-1 kinase. nih.gov Molecular docking in these studies suggested that specific functional groups could form crucial hydrogen bonds with hinge region residues like Lys67. nih.gov Similarly, pyrrolo[2,3-d]pyrimidine derivatives have been evaluated as inhibitors of Protein Kinase B (PKB), with a 3-chloro substituted analog showing activity against the enzyme. nih.gov

These examples suggest that this compound could potentially interact with ATP-binding sites in enzymes like topoisomerases or protein kinases. In silico docking of this compound into the active sites of such proteins would be a logical first step to evaluate its potential as an inhibitor. The analysis would focus on identifying key interactions, such as hydrogen bonds formed by the pyrimidinone ring's amide and carbonyl groups, and hydrophobic interactions involving the 3-chlorophenyl group.

Table 2: Potential Biological Targets and Key Interacting Residues for Pyrimidinone-like Scaffolds

Potential Target ClassSpecific ExampleKey Interacting Residues (from related compounds)Type of InteractionReference
Topoisomerases Human DNA Topoisomerase IIαAsn120Hydrogen Bonding nih.gov
Protein Kinases PIM-1 KinaseLys67Hydrogen Bonding nih.gov
Protein Kinases Protein Kinase B (PKB)Met282Hydrophobic Interaction nih.gov

Beyond target identification, in silico tools are also used to predict pharmacokinetic and toxicity properties. For related N-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine derivatives, computational methods have been used to estimate properties like carcinogenicity and cytotoxicity, providing an early assessment of the compound's safety profile. nih.govresearchgate.net Such evaluations would be essential in the further development of this compound as a potential therapeutic agent.

Structure Activity Relationship Sar Studies for 2 3 Chlorophenyl 1h Pyrimidin 6 One Analogues

Impact of Substituents at the Phenyl Moiety on Biological Interactions

The phenyl ring at the C2-position of the pyrimidinone core is a frequent target for modification in drug design. The nature, position, and size of substituents on this ring can profoundly affect the compound's binding affinity and selectivity for its biological target.

Research on related heterocyclic systems, such as pyrido[2,3-d]pyrimidin-7-ones, has shown that substitutions at the 3- and 4-positions of a phenylamino (B1219803) moiety can lead to enhanced potency and selectivity. researchgate.net The presence of a halogen, like the chlorine atom in the parent compound, is often crucial for activity. frontiersin.org Studies on similar structures have indicated that the presence of a halogen substituent on the phenyl ring is essential for inhibitory effects on certain transporters. frontiersin.org

The electronic properties of the substituents are also significant. Electron-withdrawing groups (e.g., nitro, trifluoromethyl) or electron-donating groups (e.g., methoxy, methyl) can alter the electron density of the phenyl ring, which in turn affects hydrophobic and electronic interactions with the target protein. For instance, in some kinase inhibitors, modifying the phenyl ring substituents is a key strategy for improving activity. researchgate.net However, in other cases, variations on the phenyl ring may not produce significant changes in selectivity, suggesting that other parts of the molecule play a more dominant role in these specific interactions. nih.gov

Substituent at Phenyl Ring (R)PositionElectronic EffectObserved/Expected Impact on Activity
-Clmeta (3-position)Electron-withdrawing, Halogen bondingServes as a baseline for activity.
-Fmeta (3-position)Strongly electron-withdrawingMay increase binding affinity through halogen or hydrogen bonding.
-CH3para (4-position)Electron-donating, HydrophobicCan enhance activity by occupying a hydrophobic pocket in the target's binding site.
-OCH3para (4-position)Electron-donating, H-bond acceptorMay increase potency by forming hydrogen bonds, but can also alter solubility.
-CF3meta (3-position)Strongly electron-withdrawingCan significantly alter electronic interactions and improve metabolic stability.

Role of Nitrogen and Oxygen Heteroatoms in the Pyrimidinone Core

The pyrimidinone core is fundamental to the molecule's biological function, largely due to the presence of nitrogen and oxygen heteroatoms. nih.govresearchgate.net These atoms are critical for establishing specific interactions with biological targets, such as enzymes or receptors. nih.govresearchgate.net Pyrimidine (B1678525) is a key component of natural molecules like nucleic acids, where the ring's heteroatoms are essential for the hydrogen bonding that holds the DNA double helix together. researchgate.net

In a therapeutic context, the nitrogen atoms at positions 1 and 3, and the carbonyl oxygen at position 6, act as key hydrogen bond acceptors or donors. The N1-H group, for example, is a potent hydrogen bond donor. The carbonyl oxygen at C6 is a strong hydrogen bond acceptor. These features allow the pyrimidinone scaffold to anchor itself within a protein's binding site through a network of hydrogen bonds.

Isosteric replacement studies, where these heteroatoms are substituted, underscore their importance. For example, replacing a nitrogen atom (a hydrogen bond donor) with a sulfur atom (a hydrogen bond acceptor) in the related thieno[2,3-d]pyrimidine (B153573) scaffold was shown to be a critical factor in comparing the relative importance of these interactions for biological activity. nih.gov This highlights that the specific arrangement and nature of heteroatoms in the pyrimidinone core are indispensable for molecular recognition and biological function. nih.gov

Influence of Substitutions on the Pyrimidinone Ring System

Modifications directly on the pyrimidinone ring system can dramatically alter a compound's properties, including its hydrogen bonding capacity and lipophilicity. nih.gov The ability to form hydrogen bonds is a primary driver of interactions in pyrimidinone-based structures. nih.gov Studies have shown that the N-H moiety at position 1 is a consistent hydrogen bond donor in solution. nih.gov

Substituting other positions on the ring can influence these interactions. For instance, adding chlorine atoms to the pyrimidine ring has been found to significantly affect the proton donor ability of an attached amino group, thereby altering its hydrogen bonding characteristics. researchgate.net

Lipophilicity, which measures a compound's solubility in fats and oils, is a critical parameter for drug absorption and distribution. Substitutions on the pyrimidinone ring can modulate this property. The formation of intramolecular hydrogen bonds (IMHBs), which can be encouraged by certain substitution patterns, has been shown to increase a molecule's lipophilicity. nih.gov This is because the IMHB masks polar groups, reducing their interaction with water and making the molecule more lipid-soluble. Conversely, adding polar or ionizable groups can decrease lipophilicity and increase water solubility. nih.gov

Substitution PositionSubstituent ExampleEffect on Hydrogen BondingEffect on Lipophilicity (LogP)Potential Biological Consequence
N1-CH3 (Methylation)Removes H-bond donor site.IncreasesLoss of key binding interaction; altered metabolic profile.
C4-Cl (Chlorination)Alters electronic distribution, potentially strengthening other H-bonds. researchgate.netIncreasesEnhanced membrane permeability; altered target affinity.
C5-Br (Bromination)Introduces potential for halogen bonding.IncreasesMay introduce new binding interactions or steric hindrance.
C5-OH (Hydroxylation)Adds H-bond donor/acceptor site.DecreasesImproved solubility; potential for new binding interactions.

Stereochemical Considerations and Enantiomeric Effects on Activity

Stereochemistry becomes a critical factor when a chiral center is introduced into the molecule, for instance, through substitution. Chiral molecules can exist as two non-superimposable mirror images called enantiomers. nih.gov Although they have identical chemical formulas, enantiomers can exhibit vastly different pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral. nih.gov

The two enantiomers of a drug are often considered two separate drugs. nih.gov One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," may be less active, inactive, or even contribute to undesirable side effects. nih.gov An illustrative example comes from chiral amino-pyrimidine derivatives, which have demonstrated potent antiviral activity, highlighting the importance of stereochemistry in this class of compounds. researchgate.net

Therefore, if any analogue of 2-(3-chlorophenyl)-1H-pyrimidin-6-one possesses a chiral center, it is essential to separate and evaluate each enantiomer individually. The three-dimensional arrangement of atoms can lead to significant differences in how each enantiomer fits into a binding site, affecting its affinity and efficacy. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For pyrimidine derivatives, QSAR studies are invaluable for predicting the activity of novel analogues and guiding rational drug design. nih.gov

These models use a variety of molecular descriptors, which quantify different physicochemical properties of the molecules, including:

Electronic descriptors: (e.g., dipole moment, atomic charges) which describe the electronic aspects of the molecule. researchgate.net

Steric descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule. researchgate.net

Hydrophobic descriptors: (e.g., LogP) which quantify lipophilicity. mdpi.com

Topological descriptors: which describe molecular branching and connectivity. mdpi.com

Statistical methods like Multiple Linear Regression (MLR) and machine learning algorithms such as Artificial Neural Networks (ANN) are used to build the QSAR model. nih.gov A robust QSAR model, validated by strong statistical parameters (e.g., high correlation coefficient R² and predictive power Q²), can effectively predict the biological activity of newly designed compounds, thereby saving time and resources in the drug discovery process. nih.govnih.gov For example, a QSAR study on pyrimidine derivatives identified key descriptors that influence their activity as VEGFR-2 inhibitors. nih.gov Similarly, 3D-QSAR models have been used to identify the crucial molecular features, such as hydrogen bond donors and hydrophobic regions, required for the antiepileptic activity of pyrimidine benzamides. nih.gov

Future Research Directions and Translational Potential Pre Clinical Focus

Development of Novel Synthetic Methodologies

The synthesis of pyrimidine (B1678525) derivatives is a well-established field, yet there remains scope for innovation, particularly in creating more efficient, cost-effective, and environmentally friendly methods. acs.orgnih.gov Future research could focus on developing novel synthetic pathways to 2-(3-chlorophenyl)-1H-pyrimidin-6-one that improve upon classical condensation reactions, such as the Biginelli reaction, which traditionally involves the condensation of chalcones, amidines, and urea (B33335) or thiourea. researchgate.net

Potential areas of development include:

Microwave-Assisted and Ultrasound-Irradiated Synthesis: These sustainable techniques have been shown to accelerate reaction times and increase yields for similar heterocyclic compounds. acs.orgnih.gov Applying these methods to the synthesis of this compound could offer a significant improvement in efficiency.

Catalyst Innovation: The use of novel catalysts, such as bismuth(III) triflate or various metal complexes, could enable one-pot, multi-component reactions under milder conditions. mdpi.comscirp.org Research into specific catalysts for the synthesis of this compound could streamline its production. mdpi.com

Flow Chemistry: Continuous flow synthesis could provide a scalable and highly controlled method for producing this compound, ensuring high purity and reproducibility for preclinical studies.

These advanced methodologies could facilitate the rapid synthesis of not only the parent compound but also a diverse library of analogues for structure-activity relationship (SAR) studies. acs.org

Exploration of Undiscovered Biological Targets and Pathways

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govnih.govpharmaguideline.com While the specific biological targets of this compound are not yet defined, its core structure suggests potential interactions with key cellular pathways implicated in disease.

Future preclinical research should prioritize the identification of its molecular targets. A systematic approach would involve:

High-Throughput Screening (HTS): Screening the compound against large panels of biological targets, such as kinases, proteases, and nuclear receptors, could rapidly identify potential interactions. Given that many pyrimidine derivatives are kinase inhibitors, focusing on panels of cancer-related kinases like EGFR, PIM-1, and Wee1 would be a logical starting point. nih.govnih.govnih.gov

Phenotypic Screening: Evaluating the compound's effect on various cancer cell lines (e.g., breast, liver, lung, and colon cancer) can reveal its antiproliferative potential and provide clues about its mechanism of action. acs.orgekb.egnih.gov Subsequent target deconvolution studies would then be necessary to identify the specific protein(s) responsible for the observed phenotype.

Chemoproteomics: Advanced techniques like activity-based protein profiling (ABPP) could be employed to identify covalent or high-affinity binding targets of the compound directly in a complex biological sample.

Discovering the specific biological targets is a critical step in understanding the compound's therapeutic potential and guiding further rational drug design efforts. nih.gov

Rational Design of Pyrimidinone Analogues for Enhanced Specificity

Once a primary biological target is identified, the rational design of analogues can be undertaken to enhance potency, selectivity, and pharmacokinetic properties. Structure-guided design, informed by X-ray co-crystallography of the lead compound with its target, is a powerful strategy for developing next-generation inhibitors. nih.govacs.org

For this compound, a systematic SAR study would involve modifying specific positions on the molecule. The following table outlines potential modifications and their rationale.

Modification SiteProposed Functional GroupRationale for Modification
Phenyl Ring Vary halogen position (ortho, para) and type (F, Br, I)To probe the role of halogen bonding and electronic effects on target engagement.
Introduce electron-donating (-OCH₃, -CH₃) or electron-withdrawing (-CF₃, -NO₂) groupsTo modulate the electronic properties of the phenyl ring and optimize interactions within the binding pocket.
Pyrimidinone Ring (N1-H) Alkylation or arylationTo explore additional binding interactions and modify physicochemical properties like solubility and metabolic stability.
Pyrimidinone Ring (C5-H) Substitution with small alkyl or aryl groupsTo probe for additional hydrophobic pockets and enhance binding affinity through increased surface complementarity.

This molecular hybridization and scaffold-hopping approach can lead to the discovery of new chemical entities with superior "drug-like" properties. acs.orgresearchgate.net The goal is to create analogues with high selectivity for the intended target, thereby minimizing potential off-target effects. nih.gov

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers a suite of powerful tools to accelerate the drug discovery process by predicting molecular interactions and properties, thus reducing the reliance on time-consuming and expensive experimental work. nih.gov For this compound and its derivatives, a multi-faceted computational strategy would be highly beneficial.

Key computational methods and their applications are summarized below.

Computational MethodApplication to this compound
Molecular Docking Predict the binding mode and affinity of the compound against hypothesized or identified biological targets (e.g., kinase active sites). nih.govnih.gov
Quantitative Structure-Activity Relationship (3D-QSAR) Develop predictive models that correlate the structural features of a series of pyrimidinone analogues with their biological activity. mdpi.com
Molecular Dynamics (MD) Simulations Simulate the dynamic behavior of the compound within the target's binding site to assess the stability of the interaction and identify key residues. rsc.org
Virtual Screening Screen large chemical databases for compounds with similar pharmacophoric features to identify novel pyrimidinone scaffolds or other potential inhibitors. nih.govmdpi.com
ADME/T Prediction In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to prioritize analogues with favorable pharmacokinetic profiles for synthesis and in vitro testing. mdpi.com

By integrating these computational approaches, researchers can more efficiently design and prioritize novel pyrimidinone analogues with a higher probability of preclinical success. mdpi.comrsc.org

Investigation of Diverse Non-Biological Applications

Beyond the realm of medicinal chemistry, heterocyclic compounds like pyrimidines possess unique electronic and photophysical properties that make them attractive for materials science applications. researchgate.net Future research should not overlook the potential non-biological utility of this compound.

Potential areas for investigation include:

Organic Electronics: The pyrimidine core, being an electron-deficient system, could be incorporated into organic semiconductors or as a component in organic light-emitting diodes (OLEDs). researchgate.net

Fluorescent Probes: Functionalization of the pyrimidinone scaffold could lead to the development of novel fluorescent sensors for detecting specific metal ions or other analytes. researchgate.net

Coordination Chemistry: The nitrogen atoms in the pyrimidine ring can act as ligands, forming coordination complexes with various metals. These complexes could have interesting catalytic or magnetic properties.

Agrochemicals: The pyrimidine ring is a common feature in various fungicides and insecticides, suggesting a potential application in the development of new agrochemical agents. nih.gov

Exploring these non-biological avenues could unlock new applications and value for this versatile chemical scaffold.

Q & A

Q. What are the optimal synthetic routes for 2-(3-chlorophenyl)-1H-pyrimidin-6-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization and substitution reactions. A common approach is the condensation of 3-chlorophenylacetamide with ethyl acetoacetate under acidic conditions, followed by ring closure using phosphoryl chloride (POCl₃). Yield optimization requires precise control of temperature (80–100°C) and stoichiometric ratios. For example, excess POCl₃ (1.5–2.0 equivalents) enhances cyclization efficiency. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate) achieves >90% purity .

Q. Table 1: Key Reaction Parameters

ParameterOptimal RangeImpact on Yield
Temperature80–100°C±15% yield
POCl₃ Equivalents1.5–2.0+25% efficiency
Reaction Time6–8 hoursAvoids byproducts

Q. How is the crystal structure of this compound determined?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is the gold standard. Crystals are grown via slow evaporation from ethanol or DCM. Key steps:

Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

Structure Solution: SHELXT for phase problem resolution.

Refinement: SHELXL for anisotropic displacement parameters.
Hydrogen bonding networks (e.g., N–H···O interactions) are critical for stability .

Q. What in vitro assays are suitable for initial biological screening of this compound?

Methodological Answer: Prioritize assays based on structural analogs:

  • Enzyme Inhibition: Kinase assays (e.g., EGFR, VEGFR) using fluorescence polarization.
  • Antimicrobial Activity: Broth microdilution (MIC determination against Gram+/Gram– bacteria).
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
    Dose-response curves (0.1–100 μM) and IC₅₀ calculations are essential. Include positive controls like doxorubicin for validation .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer: Contradictions often arise from assay variability or impurity profiles. Mitigation strategies:

  • Reproducibility Checks: Repeat assays in triplicate under standardized conditions (e.g., 37°C, 5% CO₂).
  • Metabolite Profiling: Use LC-MS to rule out degradation products.
  • Computational Modeling: Molecular dynamics simulations (e.g., Desmond) to validate target binding.
    For example, conflicting kinase inhibition data may stem from differences in ATP concentrations during assays .

Q. What strategies improve the compound’s pharmacokinetic properties without compromising activity?

Methodological Answer:

  • Structural Modifications: Introduce hydrophilic groups (e.g., –OH, –SO₃H) at the pyrimidine N1 position to enhance solubility.
  • Prodrug Design: Acetylate the hydroxyl group for better membrane permeability.
  • Nanoformulation: Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release.
    SAR studies show that 3-chlorophenyl substitution is critical for target affinity; modifications should preserve this moiety .

Q. Table 2: Substituent Effects on Solubility and Activity

Substituent PositionGroup AddedSolubility (mg/mL)IC₅₀ (μM)
N1–OH1.2 (+300%)8.5
C5–CH₃0.3 (−50%)12.3

Q. How can solvent polarity and crystallization methods address low aqueous solubility?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO/PEG-400 mixtures (70:30 v/v) for in vitro studies.
  • Polymorph Screening: High-throughput crystallization trials (e.g., 96-well plates with 12 solvents).
  • Salt Formation: React with HCl or sodium bicarbonate to generate water-soluble salts.
    Crystallography data (via SHELXL) reveals that Form II polymorph has 40% higher solubility than Form I .

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